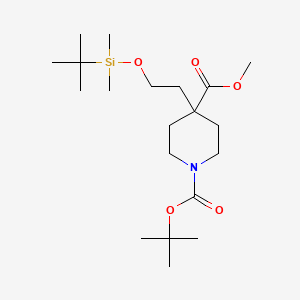![molecular formula C9H11N3O2 B8445350 3-[2-(methylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B8445350.png)
3-[2-(methylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(methylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one is a heterocyclic compound that features both oxazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(methylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the reaction of a pyridine derivative with an oxazole precursor in the presence of a suitable catalyst and under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(methylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the oxazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-pyridine derivatives with additional oxygen functionalities, while reduction can lead to the formation of more saturated analogs .
Aplicaciones Científicas De Investigación
3-[2-(methylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[2-(methylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[2-(AMINO)ETHYL]-3H-OXAZOLO[4,5-b]PYRIDIN-2-ONE
- 3-[2-(DIMETHYLAMINO)ETHYL]-3H-OXAZOLO[4,5-b]PYRIDIN-2-ONE
- 3-[2-(ETHYLAMINO)ETHYL]-3H-OXAZOLO[4,5-b]PYRIDIN-2-ONE
Uniqueness
3-[2-(methylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propiedades
Fórmula molecular |
C9H11N3O2 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
3-[2-(methylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C9H11N3O2/c1-10-5-6-12-8-7(14-9(12)13)3-2-4-11-8/h2-4,10H,5-6H2,1H3 |
Clave InChI |
OJADFBHLNSMHBK-UHFFFAOYSA-N |
SMILES canónico |
CNCCN1C2=C(C=CC=N2)OC1=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro-3-isopropylpyrrolo[1,2-a]pyrazine](/img/structure/B8445276.png)
![N-bicyclo[2.2.1]hept-2-ylthiourea](/img/structure/B8445277.png)
![(1S,5R)-1-tert-Butoxycarbonylamino-6,6-difluoro-3-azabicyclo[3,3,0]octane](/img/structure/B8445285.png)




![N-[3,5-bis(trifluoromethyl)benzyl]ethylenediamine](/img/structure/B8445341.png)

![2-[(Thiazol-5-ylmethyl)-amino]-benzoic acid](/img/structure/B8445362.png)


